4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with an aldehyde group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution on the Pyridine Ring: The methyl and amino(phenyl)methyl groups are introduced through nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is formed by cyclization reactions involving suitable diamines and aldehydes.
Introduction of the Aldehyde Group: The aldehyde group is introduced through formylation reactions, often using reagents like formic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets such as receptors and enzymes.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine ring structure but different substituents.
Pyrazine Derivatives: Compounds with a similar pyridine ring structure but different functional groups.
Uniqueness
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22N4O |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[5-[amino(phenyl)methyl]-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C18H22N4O/c1-14-11-17(22-9-7-21(13-23)8-10-22)20-12-16(14)18(19)15-5-3-2-4-6-15/h2-6,11-13,18H,7-10,19H2,1H3 |
InChI Key |
FZRVPGTWQWZRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C2=CC=CC=C2)N)N3CCN(CC3)C=O |
Origin of Product |
United States |
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